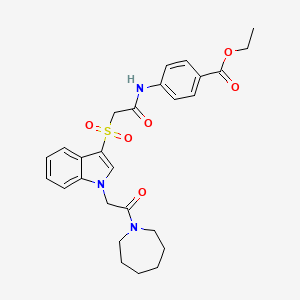

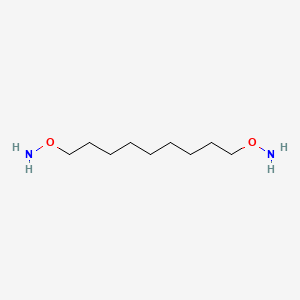

ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, a derivative of benzoate, is part of a family of molecules that have been explored for their potential in various fields of chemistry and pharmacology. The research focuses on its synthesis, molecular structure, chemical reactions, and properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step processes. For example, the synthesis of ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate, which shares a similar benzoate backbone, involves condensation and reduction reactions (N. H. Al-Said & Ayat M. Al-Sghair, 2013).

Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like FT-IR and FT-Raman spectroscopy. For instance, a study on a similar compound, ethyl 4-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)acetamido)benzoate, used these methods along with natural bond orbital analysis to study the stability of the molecule and predict its non-linear optical properties (A. El-Azab et al., 2016).

Chemical Reactions and Properties

The reactivity of such compounds often includes nucleophilic attacks, as suggested by molecular electrostatic potential maps. Their chemical properties can be significant in various applications due to their ability to form stable complexes with other molecules, as indicated in docking studies (A. El-Azab et al., 2016).

Physical Properties Analysis

The physical properties of such molecules, including their crystalline structure and intermolecular interactions, can be studied using X-ray crystallography. This approach provides insights into the molecular conformation and hydrogen bonding patterns, which are crucial for understanding the compound's stability and reactivity (I. Manolov et al., 2012).

科学的研究の応用

Molecular Docking and Spectroscopic Studies

- Molecular Docking and Spectroscopic Analysis : A study by El-Azab et al. (2016) on a similar compound utilized FT-IR and FT-Raman spectroscopy to record, assign, and compare spectra with theoretical results. They analyzed the molecule's stability arising from hyperconjugative interactions and charge delocalization using natural bond orbital analysis. Additionally, the study performed molecular docking to suggest potential inhibitory activity against pyrrole inhibitor, indicating applications in designing inhibitors for specific proteins or enzymes (El-Azab et al., 2016).

Synthetic Pathways and Chemical Reactions

Stereoselective Synthesis : Indumathi et al. (2007) described a one-pot, four-component tandem reaction for the stereoselective synthesis of highly functionalized compounds, demonstrating the compound's utility in facilitating complex chemical reactions that proceed in good yields and high stereoselectivity (Indumathi et al., 2007).

Sulfinyl-Knoevenagel Reaction : Research by Du et al. (2012) found that certain sulfinyl acetates are useful synthetic reagents for the sulfinyl-Knoevenagel reaction with aldehydes, leading to compounds that are significant in biologically active natural products and organic synthesis (Du et al., 2012).

Regio- and Diastereoselective Synthesis : A study by Indumathi et al. (2010) explored L-proline-catalyzed reactions leading to highly substituted derivatives, showcasing the compound's application in creating complex molecules with significant diastereoselectivity (Indumathi et al., 2010).

将来の方向性

特性

IUPAC Name |

ethyl 4-[[2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N3O6S/c1-2-36-27(33)20-11-13-21(14-12-20)28-25(31)19-37(34,35)24-17-30(23-10-6-5-9-22(23)24)18-26(32)29-15-7-3-4-8-16-29/h5-6,9-14,17H,2-4,7-8,15-16,18-19H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWMNJDTWJWPBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-(2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{2-[(4-bromophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2489260.png)

![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-oxo-, 1,1-dimethylethylester, (1S,4R)-](/img/structure/B2489263.png)

![3-Methyl-6-(4-((4-(trifluoromethoxy)phenyl)sulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2489265.png)

methanone](/img/structure/B2489268.png)

![Pyridin-2-yl-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2489277.png)

![1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea](/img/structure/B2489280.png)

![Methyl 1-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carboxylate](/img/structure/B2489281.png)